

In-Depth Technical Guide: 5-Fluoro-2-methyl-3-nitrobenzoic Acid

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Compound of Interest

Compound Name: 5-Fluoro-2-methyl-3-nitrobenzoic acid

Cat. No.: B1341862

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-3-nitrobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various organic compounds. Its structural features, including a fluorine atom, a methyl group, and a nitro group on the benzoic acid backbone, make it a versatile building block in medicinal chemistry and drug development. Notably, it is a crucial precursor in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib, which is utilized in cancer therapy. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **5-Fluoro-2-methyl-3-nitrobenzoic acid**.

Chemical Properties

A summary of the known and calculated chemical properties of **5-Fluoro-2-methyl-3-nitrobenzoic acid** is presented below. Direct experimental data for some properties of this specific molecule are limited in publicly available literature; therefore, data for structurally related compounds are also included for comparative purposes.

| Property | Value | Source |
|-------------------|--|---------------------|
| Molecular Formula | C ₈ H ₆ FNO ₄ | |
| Molecular Weight | 199.14 g/mol | [1] |
| CAS Number | 850462-64-5 | [1] |
| Appearance | Yellow solid (as described in synthesis) | [2] |
| Solubility | Information for the methyl ester suggests slight solubility in water and solubility in dimethyl sulfoxide and acetone. The carboxylic acid is expected to have higher polarity and may exhibit different solubility characteristics. | |

Synthesis

The primary route for the synthesis of **5-Fluoro-2-methyl-3-nitrobenzoic acid** involves the nitration of 5-fluoro-2-methylbenzoic acid. Several methods have been described, with variations in the nitrating agents and reaction conditions to optimize yield and purity.

Experimental Protocol: Nitration of 5-Fluoro-2-methylbenzoic Acid

A widely cited method for the preparation of **5-Fluoro-2-methyl-3-nitrobenzoic acid** is detailed in patent literature.[\[2\]](#) The following protocol is a representative example:

Materials:

- 5-Fluoro-2-methylbenzoic acid
- Concentrated sulfuric acid (96-100 wt %)
- Fuming nitric acid (99 wt %)

- Oleum (containing 50-70 wt % SO₃)
- Ice

Procedure:

- Dissolve 5-fluoro-2-methylbenzoic acid in a mixture of concentrated sulfuric acid and oleum.
- Cool the solution to a temperature between -10 °C and 30 °C.
- Slowly add fuming nitric acid to the cooled solution while maintaining the temperature. The molar equivalent of nitric acid relative to the starting benzoic acid is typically between 1 and 2.
- Stir the reaction mixture for a period ranging from 1 second to 2 hours. The reaction progress can be monitored by techniques such as HPLC to ensure full conversion and minimize the formation of dinitro byproducts.
- Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
- Collect the precipitated **5-fluoro-2-methyl-3-nitrobenzoic acid** by filtration.
- Wash the solid with cold water to remove residual acids.
- The crude product can be further purified, for example, by dissolving in a suitable organic solvent like ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

The use of oleum and fuming nitric acid has been reported to increase the yield and purity of the desired product, resulting in a colorless to yellow solid.[\[2\]](#)

Spectroscopic Characterization

Detailed experimental spectra for **5-Fluoro-2-methyl-3-nitrobenzoic acid** are not readily available in the public domain. However, based on the known structure and data from analogous compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine, nitro, and carboxylic acid groups.
- ^{13}C NMR: The carbon NMR spectrum will display characteristic peaks for the carboxylic acid carbon, the aromatic carbons (with splitting patterns due to fluorine coupling), and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

- O-H stretch of the carboxylic acid (broad band)
- C=O stretch of the carboxylic acid
- C-F stretch
- Asymmetric and symmetric N-O stretches of the nitro group
- C-H stretches of the aromatic ring and methyl group

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M^+) or protonated molecular ion peak ($[\text{M}+\text{H}]^+$) expected at m/z corresponding to the calculated molecular weight of 199.14.

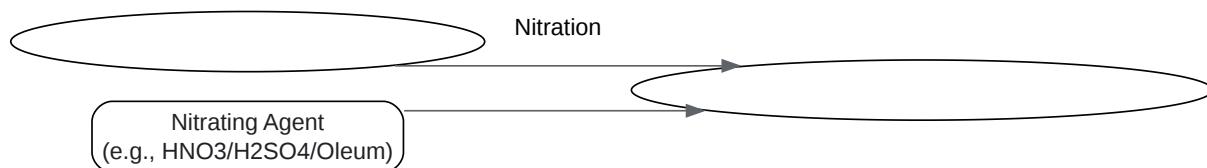
Applications in Drug Development

The primary application of **5-Fluoro-2-methyl-3-nitrobenzoic acid** in drug development is as a key starting material for the synthesis of Rucaparib.^[2] Rucaparib is a potent inhibitor of PARP enzymes, which are involved in DNA repair. By inhibiting PARP, Rucaparib can lead to the death of cancer cells with specific DNA repair defects, such as those with BRCA mutations.

The synthesis of Rucaparib typically involves the conversion of **5-Fluoro-2-methyl-3-nitrobenzoic acid** to its methyl ester, followed by a series of reactions to construct the final tricyclic structure of the drug.

Visualizations

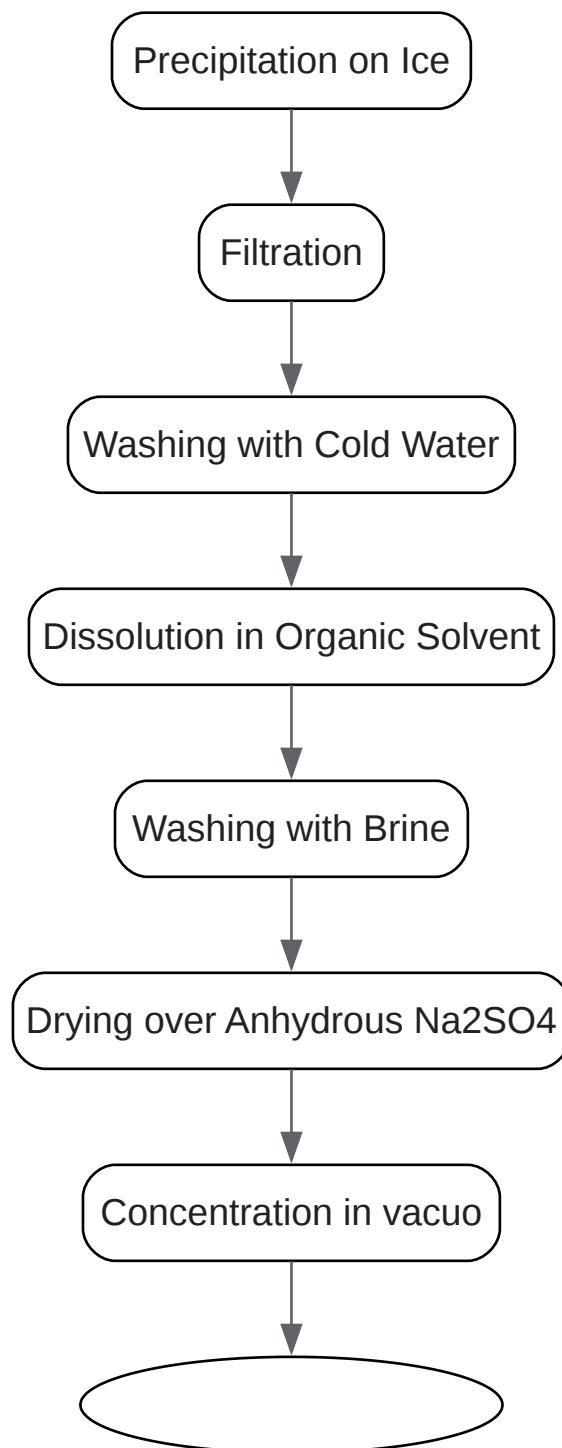
Logical Relationship: Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic Acid



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Caption: Synthesis of **5-Fluoro-2-methyl-3-nitrobenzoic acid** via nitration.

Experimental Workflow: Purification of 5-Fluoro-2-methyl-3-nitrobenzoic Acid



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Caption: Post-synthesis purification workflow for the target compound.

Safety and Handling

5-Fluoro-2-methyl-3-nitrobenzoic acid should be handled with appropriate safety precautions in a well-ventilated area. As with many aromatic nitro compounds, it may be irritating to the eyes, skin, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Fluoro-2-methyl-3-nitrobenzoic acid is a valuable intermediate in organic synthesis, particularly for the preparation of the anticancer drug Rucaparib. While detailed physicochemical and spectroscopic data for this specific compound are not extensively documented in readily accessible sources, its synthesis is well-established. This guide provides a summary of the available information to aid researchers and drug development professionals in their work with this important chemical entity. Further experimental characterization would be beneficial to the scientific community.

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- 3. To cite this document: BenchChem. [In-Depth Technical Guide: 5-Fluoro-2-methyl-3-nitrobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1341862#5-fluoro-2-methyl-3-nitrobenzoic-acid-chemical-properties>

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